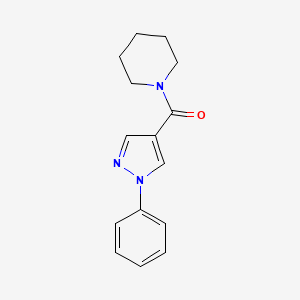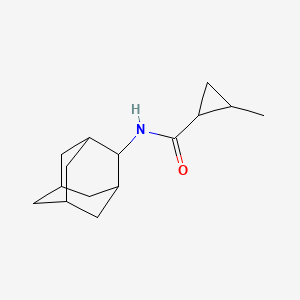![molecular formula C13H14N2O2 B7514804 N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide, also known as Mecamylamine, is a chemical compound that has been extensively studied for its potential pharmacological applications. Mecamylamine belongs to the class of drugs known as nicotinic acetylcholine receptor antagonists.
Mécanisme D'action
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide is a non-selective nicotinic acetylcholine receptor antagonist. It blocks the action of acetylcholine at nicotinic receptors in the central and peripheral nervous system. This results in a decrease in the release of dopamine and other neurotransmitters, which may be responsible for its pharmacological effects.
Biochemical and Physiological Effects
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure by blocking nicotinic receptors in the sympathetic ganglia. It has also been shown to have antidepressant effects, possibly by increasing the release of serotonin and norepinephrine. N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide has been shown to reduce pain sensitivity, possibly by blocking nicotinic receptors in the dorsal horn of the spinal cord.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide has a number of advantages and limitations for lab experiments. It is a well-studied compound with a known mechanism of action. It is also relatively easy to synthesize and purify. However, N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide has a short half-life and may require frequent dosing in animal experiments. It may also have off-target effects at high doses.
Orientations Futures
There are a number of potential future directions for the study of N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide. One potential direction is the development of more selective nicotinic receptor antagonists with fewer off-target effects. Another potential direction is the study of N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide in combination with other drugs for the treatment of addiction and other disorders. Finally, the potential use of N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide in the treatment of other disorders, such as Alzheimer's disease, should be explored.
Méthodes De Synthèse
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide can be synthesized through a multistep process starting from 2,5-dimethylfuran. The first step involves the reaction of 2,5-dimethylfuran with 2-bromoethylamine hydrobromide to form 1-(2-bromoethyl)-2,5-dimethylfuran. The second step involves the reaction of 1-(2-bromoethyl)-2,5-dimethylfuran with 4-pyridinecarboxylic acid to form N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide. The final step involves the purification of the compound through recrystallization.
Applications De Recherche Scientifique
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide has been extensively studied for its potential pharmacological applications. It has been shown to have antihypertensive, antidepressant, and analgesic effects. N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide has also been studied for its potential use in the treatment of addiction, particularly nicotine addiction. It has been shown to reduce the reinforcing effects of nicotine and may be useful in smoking cessation programs.
Propriétés
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-4-12(17-9)10(2)15-13(16)11-5-7-14-8-6-11/h3-8,10H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPDFSXBYKFRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide](/img/structure/B7514726.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)

![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)


![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)

![2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514786.png)


![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)